Cas no 2648996-36-3 (3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)

3-bromo-2-chloro-5-(isocyanatomethyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene
- 2648996-36-3
- EN300-1920342
-
- インチ: 1S/C6H3BrClNOS/c7-5-1-4(2-9-3-10)11-6(5)8/h1H,2H2
- InChIKey: HHUSCUDBHHZCOE-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(SC(=C1)CN=C=O)Cl
計算された属性
- せいみつぶんしりょう: 250.88073g/mol
- どういたいしつりょう: 250.88073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 57.7Ų
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1920342-2.5g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1920342-5g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 5g |
$3770.0 | 2023-09-17 | ||
Enamine | EN300-1920342-0.5g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1920342-0.25g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1920342-1g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 1g |
$1299.0 | 2023-09-17 | ||
Enamine | EN300-1920342-0.1g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1920342-5.0g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1920342-10g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 10g |
$5590.0 | 2023-09-17 | ||
Enamine | EN300-1920342-0.05g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1920342-10.0g |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene |
2648996-36-3 | 10g |
$5590.0 | 2023-06-02 |
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
3-bromo-2-chloro-5-(isocyanatomethyl)thiopheneに関する追加情報
Introduction to 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene (CAS No. 2648996-36-3)
3-bromo-2-chloro-5-(isocyanatomethyl)thiophene, identified by the CAS number 2648996-36-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic molecule features a thiophene core substituted with bromine, chlorine, and an isocyanato functional group, making it a versatile intermediate for the synthesis of various bioactive molecules and advanced materials.
The structural uniqueness of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene lies in its ability to serve as a precursor for the development of novel therapeutic agents. The presence of both bromine and chlorine atoms provides reactive sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct complex molecular architectures, including drug candidates targeting neurological disorders, infectious diseases, and cancer.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiophene derivatives due to their broad spectrum of biological activities. 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene has been utilized in the synthesis of thiophene-based scaffolds that exhibit potent inhibitory effects on enzymes such as kinases and proteases. For instance, researchers have leveraged this compound to develop small-molecule inhibitors that disrupt aberrant signaling pathways implicated in chronic diseases. The isocyanato group further enhances its synthetic utility, enabling the formation of urea or carbamate linkages with nucleophilic partners, which are crucial for drug design.
Moreover, the material science applications of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene are equally compelling. Its ability to undergo polymerization or co-polymerization with other monomers has led to the development of novel polymeric materials with tailored properties. These polymers find applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells, where thiophene-based conjugated polymers are prized for their excellent charge transport capabilities. The halogen substituents also enhance the thermal stability and processability of these materials, making them attractive for industrial use.
Recent advancements in computational chemistry have further highlighted the potential of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene as a key building block. Molecular modeling studies have demonstrated that this compound can be incorporated into drug-like molecules with high binding affinity to biological targets. By optimizing its structure through virtual screening techniques, chemists have identified promising lead compounds that require further experimental validation. Such computational approaches not only accelerate the drug discovery process but also reduce the environmental impact associated with traditional high-throughput screening methods.
The synthesis of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene itself is a testament to the progress in synthetic organic chemistry. Modern methodologies have enabled its preparation with high yield and purity, often through multi-step sequences involving state-of-the-art reagents and catalysts. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce bromine and chlorine atoms at specific positions on the thiophene ring. These transformations are typically conducted under mild conditions, minimizing side reactions and improving overall efficiency.
In clinical research, derivatives of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene have shown promise in preclinical studies as potential treatments for various conditions. One notable area of investigation has been its role in developing antiviral agents. The structural motifs present in this compound can mimic natural substrates or inhibitors of viral enzymes, thereby disrupting replication cycles. Preclinical models have indicated that certain analogs exhibit significant antiviral activity against RNA viruses, including those responsible for influenza and hepatitis C.
The versatility of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene extends to its use as a ligand in coordination chemistry. Transition metal complexes derived from this compound have been explored for their catalytic properties in organic transformations. For instance, palladium complexes featuring thiophene ligands have demonstrated efficiency in cross-coupling reactions critical for pharmaceutical synthesis. These metal complexes not only facilitate bond formation but also offer insights into reaction mechanisms through spectroscopic and crystallographic studies.
The environmental impact of utilizing 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene has also been carefully evaluated. While halogenated compounds raise concerns about persistence and toxicity if not handled properly, modern synthetic strategies emphasize green chemistry principles to mitigate these risks. For example, solvent-free reactions or the use of biodegradable catalysts can reduce waste generation during production. Additionally, post-synthetic treatments can remove residual impurities, ensuring that final products meet stringent safety standards.
Future directions in the study of 3-bromo-2-chloro-5-(isocyanatomethyl)thiophene include exploring its role in photodynamic therapy (PDT). The compound’s ability to generate reactive oxygen species upon light irradiation makes it a candidate for developing photosensitizers that target cancer cells selectively. Preliminary studies suggest that certain derivatives exhibit strong absorption in the near-infrared region, which is ideal for clinical applications due to reduced scattering by tissues.
In conclusion,3-bromo-2-chloro-5-(isocyanatomethyl)thiophene (CAS No. 2648996-36-3) represents a valuable chemical entity with far-reaching implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceuticals, materials science, and catalysis, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies evolve and computational tools become more sophisticated,3-bromo-2-chloro-5-(isocyanatomethyl)thiophene will undoubtedly remain at the forefront of innovation in chemical research.
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